(Z)-Tri-n-butyl(1-propenyl)tin

Stereoselective Synthesis Stille Coupling Vinylstannane

(Z)-Tri-n-butyl(1-propenyl)tin is a stereodefined vinylstannane, classified as an organotin compound with the molecular formula C15H32Sn and a molecular weight of 331.12 g/mol. It features a tin center bonded to three n-butyl groups and a (Z)-configured 1-propenyl moiety, establishing it as a crucial reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it enables the predictable transfer of a (Z)-alkenyl group to an electrophilic partner.

Molecular Formula C15H32Sn
Molecular Weight 331.1 g/mol
CAS No. 66680-84-0
Cat. No. B3149136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Tri-n-butyl(1-propenyl)tin
CAS66680-84-0
Molecular FormulaC15H32Sn
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=CC
InChIInChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;
InChIKeyFJXYMVBFBYAWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0) - Stereodefined Organotin Reagent for Precise C-C Bond Formation


(Z)-Tri-n-butyl(1-propenyl)tin is a stereodefined vinylstannane, classified as an organotin compound with the molecular formula C15H32Sn and a molecular weight of 331.12 g/mol [1]. It features a tin center bonded to three n-butyl groups and a (Z)-configured 1-propenyl moiety, establishing it as a crucial reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it enables the predictable transfer of a (Z)-alkenyl group to an electrophilic partner . Its commercial availability, typically with a purity specification of ≥95% , makes it a practical building block for constructing stereodefined carbon-carbon bonds in advanced organic synthesis and medicinal chemistry.

Stereodefined (Z)-vinylstannane reagent
Designed for stereospecific Stille coupling
Enables predictable (Z)-alkene installation

Why Generic or Mixed-Isomer Organotins Cannot Replace (Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0)


Substituting (Z)-Tri-n-butyl(1-propenyl)tin with a cis/trans isomer mixture (e.g., CAS 105494-65-3) or a related organostannane is not viable when stereochemical integrity is paramount. In stereospecific Stille couplings, the alkene geometry of the starting organostannane is directly transferred to the product [1]. Using an undefined isomeric mixture introduces a confounding variable, resulting in an undesired mixture of (E)- and (Z)-alkene products that complicates purification and reduces the overall yield of the desired stereoisomer. While other vinylstannanes may possess different steric or electronic properties that affect their reactivity, only the pure (Z)-isomer guarantees the predictable and exclusive formation of a (Z)-alkene product, thereby eliminating downstream separation challenges and ensuring synthetic reproducibility .

Target: (Z)-isomer
Potential Substitute: Mixed isomers
Geometry Defined Z
Geometry Undefined E/Z ratio
Outcome Single (Z)-alkene product
Outcome Mixture of (E)- and (Z)-alkenes
Using an undefined isomeric mixture may introduce downstream separation challenges and reduce target stereoisomer yield; stereochemical fidelity may not be maintained.

(Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0): Quantitative Differentiation from Analogous Organotin Reagents


Stereochemical Purity: Guaranteed (Z)-Configuration vs. Mixed Isomer Batches

The principal and quantifiable differentiation is stereochemical identity. (Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0) is defined as the pure (Z)-isomer, with a specific isomeric SMILES string of 'CCCC[Sn](CCCC)(CCCC)/C=C\C' [1]. This contrasts with its most common alternative, the cis/trans mixture (CAS 105494-65-3), which is sold without a defined ratio and is represented by the non-stereo-specific SMILES 'CCCC[Sn](CCCC)(CCCC)C=CC' [2]. In Stille coupling, this geometric definition is directly translated to the product alkene, providing a predictable and exclusive outcome [3].

Stereochemical Purity
Head-to-head
Defined, exclusive (Z)-geometry vs. undefined cis/trans mixture
May eliminate isomer separation; supports predictable (Z)-product
Stille coupling transfers olefin geometry directly
Stereoselective Synthesis Stille Coupling Vinylstannane

Stille Coupling: Reported Reactivity and Yield Outcomes for 1-Propenyltributyltin

The compound's utility in Stille coupling is well-documented, though direct yield comparisons to other vinylstannanes under identical conditions are scarce. In the palladium-catalyzed coupling of 1-propenyltributyltin with functionalized styryl bromides, 1,3-dienes are obtained in low to moderate yields, except with β,β-dibromostyrene [1]. More generally, the hydrostannation of alkynes with tributyltin hydride, a key route to vinylstannanes like this compound, has been reported to proceed in good to excellent yields (typical range >70-95%) and with complete stereoselectivity for cis-addition [2].

Coupling Reactivity
Reported
Hydrostannation route: yields >70–95%
Reactivity profiles vary; informs condition screening and partner selection
Direct yield comparisons across substrates are limited
Stille Coupling Cross-Coupling Organotin Reagent

Reagent Purity Specification: ≥95% Purity vs. Lower-Grade Alternatives

Commercial batches of (Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0) are frequently specified at a minimum purity of 95% , with some vendors offering grades up to 99% . This specification ensures a high concentration of the active reagent, minimizing the risk of side reactions from impurities that could compromise reaction yield and product purity. This is a quantifiable quality metric that directly correlates with synthetic reproducibility and the efficiency of downstream purification processes.

Reagent Purity
Specification review
≥95% (commercial specification)
Higher purity supports reproducible stoichiometry and fewer side reactions
Verify lot-specific certificate of analysis
Chemical Purity Reproducibility Procurement

Differential Boiling Point and Refractive Index vs. Alkynyl and Allyl Analogs

Distinct physical properties enable unambiguous identification and inform purification strategies. For (Z)-Tri-n-butyl(1-propenyl)tin, the boiling point is reported as 77-78 °C at 0.25 mmHg . In contrast, its alkyne analog, 1-Propynyltri-n-butyltin, exhibits a significantly higher boiling point of 277 °C at atmospheric pressure . While refractive index data specifically for the pure (Z)-isomer is not widely published, the cis/trans mixture has a reported refractive index of 1.4820 . These quantitative differences provide a basis for distinguishing between related organotin compounds and selecting appropriate conditions for vacuum distillation or analytical verification.

Physical Properties
Reported
BP: 77–78 °C (0.25 mmHg); alkyne analog BP: 277 °C
Lower boiling point facilitates vacuum distillation and compound identification
Refractive index (mixture): 1.4820
Physical Properties Purification Compound Identification

Optimal Scientific and Industrial Applications for (Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0)


Stereospecific Construction of (Z)-Alkenes in Medicinal Chemistry

In medicinal chemistry, alkene geometry profoundly influences a molecule's biological activity, bioavailability, and target binding. (Z)-Tri-n-butyl(1-propenyl)tin is the reagent of choice for reliably installing a (Z)-1-propenyl group or a (Z)-configured double bond via Stille coupling, where stereochemical fidelity is non-negotiable [1]. Its defined geometry ensures the synthesis of a single stereoisomer, avoiding the costly and time-consuming separation of (E)- and (Z)-product mixtures that would result from using an undefined isomeric mixture .

Synthesis of Stereodefined Conjugated Dienes for Advanced Materials

Conjugated dienes are crucial monomers and functional motifs in materials science. While the yields in Stille coupling with this reagent can be variable (e.g., low to moderate yields with certain styryl bromides) [2], the reaction's ability to produce stereodefined 1,3-dienes is valuable when alternative methods fail to provide the required stereocontrol. Researchers can leverage this compound to access specific diene geometries for studying structure-property relationships in polymers, liquid crystals, and organic electronics.

Leveraging Physical Properties for Streamlined Synthesis Workflows

The relatively low boiling point of (Z)-Tri-n-butyl(1-propenyl)tin (77-78 °C at 0.25 mmHg) compared to other organotins like 1-Propynyltri-n-butyltin (277 °C) offers a practical advantage in synthesis . This property facilitates its purification via vacuum distillation and its removal from reaction mixtures, which can simplify product isolation. Procurement of high-purity (≥95%) batches ensures these physical characteristics are consistent and reliable, contributing to a more efficient and reproducible synthetic process .

Catalyst-Free Coupling for Functionalized Enyne Synthesis

A unique application for 1-propenyltributyltin is its ability to undergo coupling with acetylenic bromides without a palladium catalyst, albeit in moderate yield [3]. This catalyst-free process can be advantageous when synthesizing complex, functionalized enynes that are sensitive to transition metal contamination or when developing more cost-effective or greener synthetic routes. This reactivity profile provides a strategic alternative to standard catalytic coupling protocols for specific, challenging substrates.

Application
Selection Property
Validation Focus
Stereospecific (Z)-alkene installation
Stereochemical fidelity
Confirmed (Z)-geometry retention
Stereodefined conjugated dienes
Stereocontrol in diene formation
Yield and stereochemical outcome under coupling conditions
Efficient purification workflows
Lower boiling point vs. other organotins
Distillation efficiency and product isolation
Transition-metal-free enyne synthesis
Catalyst-free coupling capability
Reaction efficiency without Pd catalyst

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